molecular formula C15H14ClN3O2S B5043237 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride

3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride

Cat. No.: B5043237
M. Wt: 335.8 g/mol
InChI Key: RFNJVGLMWCCTDA-UHFFFAOYSA-N
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Description

3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with dimethyl groups and an amino benzoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

The synthesis of 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride involves several steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The initial step involves the synthesis of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution with Dimethyl Groups: The next step involves the introduction of dimethyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine core. This can be done using methylating agents such as methyl iodide in the presence of a base.

    Amino Benzoic Acid Coupling: The final step involves coupling the dimethylthieno[2,3-d]pyrimidine with amino benzoic acid. This can be achieved through a nucleophilic substitution reaction, where the amino group of the benzoic acid attacks the electrophilic center of the thieno[2,3-d]pyrimidine core.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Hydrolysis: The ester or amide bonds (if present) can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The amino benzoic acid moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride can be compared with other similar compounds, such as:

    2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid: This compound has a similar thieno[2,3-d]pyrimidine core but differs in the presence of a sulfanyl group instead of an amino group.

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the benzoic acid moiety and has a ketone group at the 4-position.

    4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: This compound has a chloro and ethoxyphenyl substituent, making it structurally distinct but still related due to the thieno[2,3-d]pyrimidine core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino benzoic acid moiety, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S.ClH/c1-8-9(2)21-14-12(8)13(16-7-17-14)18-11-5-3-4-10(6-11)15(19)20;/h3-7H,1-2H3,(H,19,20)(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNJVGLMWCCTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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